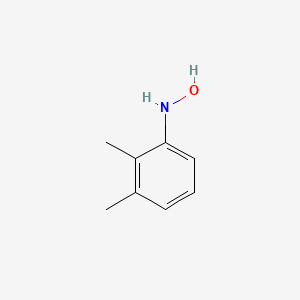

2,3-Dimethylphenylhydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethylphenylhydroxylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of 2,3-Dimethylphenylhydroxylamine exhibit pronounced analgesic effects. A patent (US5801201A) describes its use as an active ingredient in pain-relieving medications. These compounds are noted for their low toxicity, making them suitable for pharmaceutical formulations aimed at pain management .

Antimicrobial Activity

Studies have shown that compounds related to this compound possess antimicrobial properties. For instance, modifications to the hydroxylamine structure have been linked to increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development into new antimicrobial agents .

Cytotoxicity Against Cancer Cells

In vitro studies reveal that certain derivatives exhibit selective cytotoxicity towards various cancer cell lines. Compounds with similar structural motifs have shown IC50 values in low micromolar ranges, suggesting their potential as anticancer agents. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Analytical Chemistry

Reagent in Chemical Analysis

this compound serves as a reagent in analytical chemistry for the detection of carbonyl compounds. It forms stable oximes with aldehydes and ketones, which can be quantitatively analyzed using spectroscopic methods. This application is crucial for the assessment of various organic compounds in environmental and clinical samples.

Materials Science

Polymer Additive

The compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to oxidative degradation, making it valuable in developing durable materials for industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Effective pain relief with low toxicity | |

| Antimicrobial | Active against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Study: Analgesic Efficacy

A study highlighted the analgesic properties of this compound derivatives in animal models. The results demonstrated significant pain reduction compared to control groups, supporting its potential use in clinical settings for pain management.

Case Study: Antimicrobial Activity

In a comparative study of antimicrobial efficacy, derivatives of this compound were tested against a panel of bacterial strains. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Analyse Chemischer Reaktionen

Acid-Catalyzed Bamberger Rearrangement

Under acidic aqueous conditions, 2,3-dimethylphenylhydroxylamine undergoes a Bamberger rearrangement through protonation at the hydroxyl oxygen rather than nitrogen. This initiates a dehydration process leading to a nitrenium ion intermediate (Figure 1) .

Mechanistic pathway :

-

O-protonation generates a hydroxylammonium species

-

Water elimination forms a resonance-stabilized nitrenium ion

3. -hydride shift produces 4-amino-3,5-dimethylphenol as the final product

C8H11NOH+C8H10N+→C8H11NO2

This reaction shows first-order kinetics with respect to both substrate and acid concentration .

Catalytic Oxidation to Azoxy Compounds

Gold-carbon nanotube (AuCNT) hybrids catalyze selective oxidation to azoxy derivatives under ambient conditions :

| Catalyst | Oxidant | Product | Yield | Conditions |

|---|---|---|---|---|

| AuCNT | O₂ (air) | Bis(2,3-dimethylphenyl) azoxybenzene | 95% | Methanol, 25°C, 2h |

The reaction proceeds through a radical mechanism where AuCNT facilitates single-electron transfers without over-oxidation to nitro compounds .

Peroxide-Mediated Oxidation

Treatment with 30% H₂O₂ in dioxane produces yellow precipitates tentatively identified as nitroso dimers :

2ArNHOHH2O2ArN=O⋅O=NAr+2H2O

Complete conversion occurs within 18 hours at room temperature, with the reaction rate dependent on peroxide concentration .

Reductive Nitrosylation with Metalloporphyrins

Iron(III) and manganese(III) porphyrins induce reductive nitrosylation through single-electron transfer :

| Metal Center | Reaction Type | Product | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Fe(III) | Reductive nitrosylation | Fe(II)-NO complex | 6.2 × 10⁻² |

| Mn(III) | Reductive nitrosylation | Mn(II)-NO complex | 4.8 × 10⁻² |

The reaction follows second-order kinetics (first-order in both substrate and metalloporphyrin). Cobalt and chromium porphyrins show no reactivity under identical conditions .

Catalytic Cycle with Transition Metals

In the presence of Rh-CNT catalysts, the compound participates in redox cycling:

ArNHOH⇌ArNO⇌ArN=O

This catalytic system enables reversible interconversion between hydroxylamine and nitroso states, mimicking biological nitric oxide synthase activity .

Acylation Reactions

Treatment with acetic anhydride yields the corresponding N-acetoxy derivative:

ArNHOH+(CH3CO)2O→ArN(OAc)OH+CH3COOH

The acetylated product shows increased thermal stability (decomposition temperature >160°C) compared to the parent compound .

Reaction Comparison Table

| Reaction Type | Conditions | Key Product | Application |

|---|---|---|---|

| Acid rearrangement | 1M H₂SO₄, 80°C | 4-Amino-3,5-dimethylphenol | Pharmaceutical intermediates |

| AuCNT oxidation | Methanol, O₂, 25°C | Azoxy dimer | Redox-active materials |

| H₂O₂ oxidation | Dioxane, RT | Nitroso dimer | Polymer crosslinkers |

| Fe-porphyrin reaction | CH₂Cl₂/MeOH, anaerobic | Fe-NO complex | NO storage/release systems |

These reactions demonstrate the compound's versatility in synthetic organic chemistry and materials science. The methyl substituents at the 2- and 3-positions significantly influence regioselectivity compared to unsubstituted phenylhydroxylamines, particularly in rearrangement and oxidation pathways .

Eigenschaften

CAS-Nummer |

3096-62-6 |

|---|---|

Molekularformel |

C8H11NO |

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

N-(2,3-dimethylphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-10)7(6)2/h3-5,9-10H,1-2H3 |

InChI-Schlüssel |

CCTSPMYDFYAKGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)NO)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.